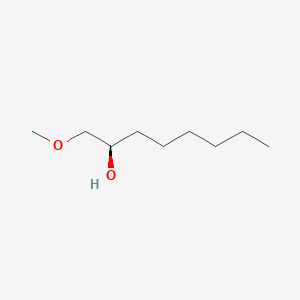![molecular formula C11H18O B14438751 4-[(2-Methylpropoxy)methylidene]cyclohex-1-ene CAS No. 80336-09-0](/img/structure/B14438751.png)
4-[(2-Methylpropoxy)methylidene]cyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Methylpropoxy)methylidene]cyclohex-1-ene is an organic compound that belongs to the class of cycloalkenes. Cycloalkenes are cyclic hydrocarbons with one or more double bonds within the ring structure. This compound is characterized by a cyclohexene ring substituted with a 2-methylpropoxy group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylpropoxy)methylidene]cyclohex-1-ene can be achieved through various synthetic routes. One common method involves the reaction of cyclohexanone with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, followed by elimination to form the desired cyclohexene derivative.
Industrial Production Methods
On an industrial scale, the production of this compound can be carried out through catalytic processes. For example, the catalytic hydrogenation of benzene to cyclohexene, followed by functionalization with 2-methylpropyl groups, can be employed. This method utilizes catalysts such as palladium or platinum to facilitate the hydrogenation and subsequent functionalization steps.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Methylpropoxy)methylidene]cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding cyclohexane derivatives.
Substitution: Nucleophilic substitution reactions can replace the 2-methylpropoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for reduction reactions.
Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(2-Methylpropoxy)methylidene]cyclohex-1-ene has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(2-Methylpropoxy)methylidene]cyclohex-1-ene involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexenone: A ketone with a similar cyclohexene ring structure.
Methylcyclohexene: A cyclohexene derivative with a methyl group substituent.
Phellandrene: A cyclic monoterpene with similar structural features.
Uniqueness
4-[(2-Methylpropoxy)methylidene]cyclohex-1-ene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
80336-09-0 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
4-(2-methylpropoxymethylidene)cyclohexene |
InChI |
InChI=1S/C11H18O/c1-10(2)8-12-9-11-6-4-3-5-7-11/h3-4,9-10H,5-8H2,1-2H3 |
Clave InChI |
WNWLBKGKNLCZNY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC=C1CCC=CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


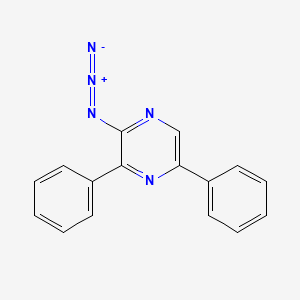
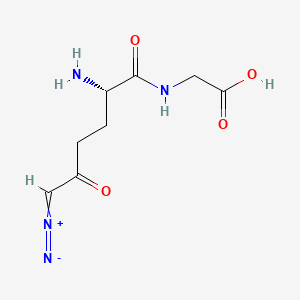
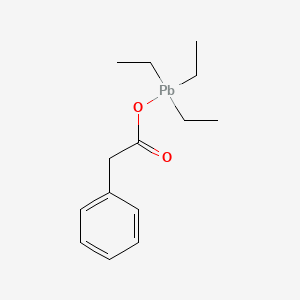
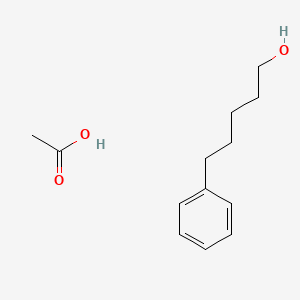
![[5,5'-Bi-1,3-benzodioxole]-6,6'-dimethanol](/img/structure/B14438682.png)
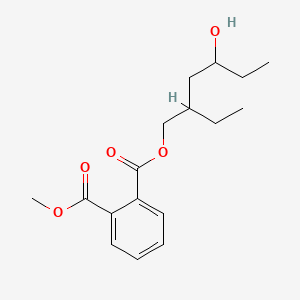

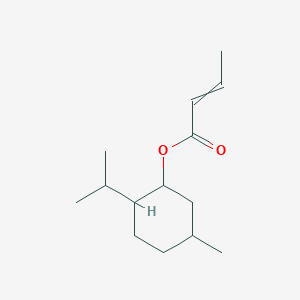
![1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine](/img/structure/B14438711.png)
![Ethyl 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14438712.png)
![{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol](/img/structure/B14438717.png)
